4-cyclopropyl-3-{1-[2-(1H-indol-1-yl)acetyl]piperidin-3-yl}-1-(2-methoxyethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one
Description
This compound is a triazol-5-one derivative featuring a cyclopropyl group, a piperidinyl moiety substituted with an indole-acetyl chain, and a 2-methoxyethyl side chain. The methoxyethyl group may enhance solubility, while the cyclopropyl ring could confer conformational rigidity, influencing binding affinity and metabolic stability .
Properties
IUPAC Name |
4-cyclopropyl-5-[1-(2-indol-1-ylacetyl)piperidin-3-yl]-2-(2-methoxyethyl)-1,2,4-triazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N5O3/c1-31-14-13-27-23(30)28(19-8-9-19)22(24-27)18-6-4-11-26(15-18)21(29)16-25-12-10-17-5-2-3-7-20(17)25/h2-3,5,7,10,12,18-19H,4,6,8-9,11,13-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFHMDGHUIRLWHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)N(C(=N1)C2CCCN(C2)C(=O)CN3C=CC4=CC=CC=C43)C5CC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclopropyl-3-{1-[2-(1H-indol-1-yl)acetyl]piperidin-3-yl}-1-(2-methoxyethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the indole moiety, the construction of the piperidine ring, and the introduction of the triazole ring. Common synthetic routes may involve:
Formation of the Indole Moiety: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Construction of the Piperidine Ring: This step often involves the cyclization of a suitable precursor, such as a 1,5-diamine, under basic or acidic conditions.
Introduction of the Triazole Ring: This can be accomplished through a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, between an azide and an alkyne.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for large-scale production, ensuring high yields, and minimizing the use of hazardous reagents. Techniques such as continuous flow chemistry and process intensification may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-cyclopropyl-3-{1-[2-(1H-indol-1-yl)acetyl]piperidin-3-yl}-1-(2-methoxyethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-cyclopropyl-3-{1-[2-(1H-indol-1-yl)acetyl]piperidin-3-yl}-1-(2-methoxyethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its therapeutic potential in treating various diseases, including cancer, infectious diseases, and neurological disorders.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-cyclopropyl-3-{1-[2-(1H-indol-1-yl)acetyl]piperidin-3-yl}-1-(2-methoxyethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural analogs and their key differences:
Key Observations:
Indole vs. In contrast, bromophenyl () or chlorophenyl () groups prioritize lipophilicity and steric bulk, which may suit membrane penetration or enzyme inhibition.
Methoxyethyl Chain : This hydrophilic substituent differentiates the target compound from analogs with phenyl or halogenated groups (e.g., ), likely improving aqueous solubility and pharmacokinetics.
Cyclopropyl Group: Shared with , this moiety may reduce conformational flexibility, enhancing target selectivity compared to non-cyclopropyl analogs.
Piperidine Modifications : The indole-acetylated piperidine in the target compound contrasts with simpler piperidine-triazole hybrids (), suggesting tailored receptor interactions.
Research Findings and Implications
- Synthetic Accessibility : The target compound’s complexity may require multi-step synthesis, whereas simpler analogs like are more straightforward to prepare.
- Biological Activity : Indole-containing analogs are often explored in medicinal chemistry (e.g., kinase inhibitors), while halogenated derivatives () may exhibit antimicrobial or cytotoxic properties.
- Physicochemical Properties :
Biological Activity
The compound 4-cyclopropyl-3-{1-[2-(1H-indol-1-yl)acetyl]piperidin-3-yl}-1-(2-methoxyethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one represents a novel class of bioactive molecules with potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The structural complexity of this compound is significant, featuring multiple pharmacophores that may contribute to its biological activity. The key components include:
- Cyclopropyl group : Often associated with enhanced binding affinity to biological targets.
- Indole moiety : Known for its diverse biological properties including anticancer and antimicrobial activities.
- Piperidine ring : Commonly found in many pharmaceuticals due to its ability to interact with various receptors.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The triazole ring may interact with enzymes involved in disease pathways, potentially inhibiting their activity.
- Receptor Modulation : The piperidine and indole components can modulate neurotransmitter receptors, influencing neurological processes.
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits activity against certain bacterial strains, possibly through disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Antimicrobial Activity
Research indicates that compounds similar to 4-cyclopropyl derivatives show significant antimicrobial properties. For instance:
- Compounds with similar structures have demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis .
Anticancer Potential
The indole component is well-documented for its anticancer effects. Studies have shown that derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various pathways .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored:
- Acetylcholinesterase (AChE) Inhibition : Similar compounds have shown strong inhibitory effects on AChE, which is crucial for treating neurodegenerative diseases .
Case Study 1: Antimicrobial Screening
A study conducted on structurally related compounds revealed that specific derivatives exhibited IC50 values significantly lower than standard antibiotics. For example:
| Compound | IC50 (µM) | Target |
|---|---|---|
| Compound A | 2.14 ± 0.003 | AChE |
| Compound B | 0.63 ± 0.001 | Urease |
| Compound C | 21.25 ± 0.15 | Standard (Thiourea) |
This highlights the potential of these compounds as effective antimicrobial agents .
Case Study 2: Anticancer Activity
In vitro studies demonstrated that the indole-containing derivatives could inhibit cell proliferation in various cancer cell lines. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
